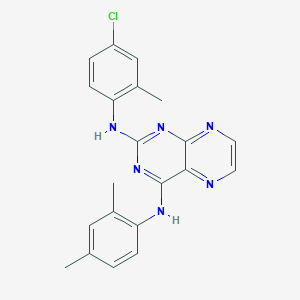
N~2~-(4-chloro-2-methylphenyl)-N~4~-(2,4-dimethylphenyl)pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE is a complex organic compound belonging to the pteridine family. This compound is characterized by its unique structure, which includes a pteridine core substituted with 4-chloro-2-methylphenyl and 2,4-dimethylphenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through a condensation reaction between 2,4-diaminopyrimidine and an appropriate aldehyde or ketone.
Substitution Reactions: The pteridine core is then subjected to substitution reactions to introduce the 4-chloro-2-methylphenyl and 2,4-dimethylphenyl groups. This can be achieved using appropriate halogenated precursors and palladium-catalyzed cross-coupling reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents like tetrahydrofuran or diethyl ether.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced pteridine derivatives.
Substitution: Formation of substituted pteridine derivatives with various functional groups.
Applications De Recherche Scientifique
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE can be compared with other similar compounds, such as:
N2-(4-CHLOROPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE: Similar structure but lacks the methyl group on the 4-chlorophenyl ring.
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(PHENYL)PTERIDINE-2,4-DIAMINE: Similar structure but lacks the methyl groups on the phenyl ring.
N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PYRIMIDINE-2,4-DIAMINE: Similar structure but has a pyrimidine core instead of a pteridine core.
These comparisons highlight the uniqueness of N2-(4-CHLORO-2-METHYLPHENYL)-N4-(2,4-DIMETHYLPHENYL)PTERIDINE-2,4-DIAMINE in terms of its specific substitutions and core structure, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H19ClN6 |
|---|---|
Poids moléculaire |
390.9 g/mol |
Nom IUPAC |
2-N-(4-chloro-2-methylphenyl)-4-N-(2,4-dimethylphenyl)pteridine-2,4-diamine |
InChI |
InChI=1S/C21H19ClN6/c1-12-4-6-16(13(2)10-12)25-20-18-19(24-9-8-23-18)27-21(28-20)26-17-7-5-15(22)11-14(17)3/h4-11H,1-3H3,(H2,24,25,26,27,28) |
Clé InChI |
DDBBVGAINZCSBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=C(C=C(C=C4)Cl)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



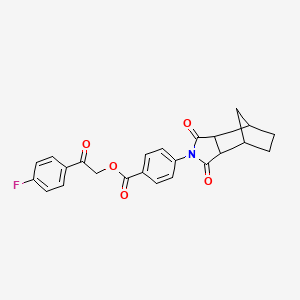
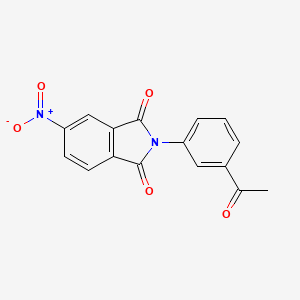
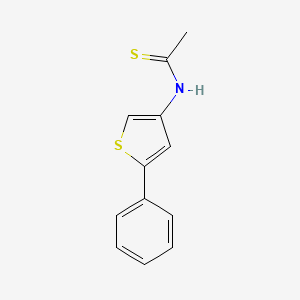
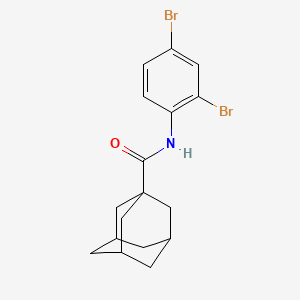

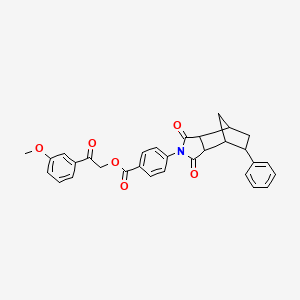

![2-chloro-N-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15151011.png)
![methyl N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]glycinate](/img/structure/B15151018.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl phenylacetate](/img/structure/B15151021.png)
![N6-ethyl-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B15151027.png)
![methyl N~6~-[(benzyloxy)carbonyl]lysylalanylphenylalanylphenylalaninate](/img/structure/B15151032.png)
![Bis[4-(4-azidophenoxy)phenyl]methanone](/img/structure/B15151037.png)
